3-Chloro-1-methyl-1H-indazole-4-carbonitrile: A Privileged Scaffold in Modern Medicinal Chemistry and Drug Discovery
3-Chloro-1-methyl-1H-indazole-4-carbonitrile: A Privileged Scaffold in Modern Medicinal Chemistry and Drug Discovery
Executive Summary
In the landscape of modern drug discovery, the architectural precision of small-molecule intermediates dictates the success of downstream Active Pharmaceutical Ingredients (APIs). 3-Chloro-1-methyl-1H-indazole-4-carbonitrile (CAS: 256228-71-4) has emerged as a highly privileged, polyfunctionalized heterocyclic building block. Characterized by its rigid bicyclic core and orthogonal reactive handles, this scaffold is instrumental in the synthesis of advanced therapeutics, ranging from [1] to [2] and influenza [3].
This technical guide provides an in-depth analysis of the molecular architecture, validated synthetic methodologies, and pharmacological applications of 3-Chloro-1-methyl-1H-indazole-4-carbonitrile, designed for researchers and drug development professionals.
Molecular Architecture & Physicochemical Profiling
The pharmacological utility of 3-Chloro-1-methyl-1H-indazole-4-carbonitrile is derived from its highly specific substitution pattern, which offers both steric directionality and electronic tuning:
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Indazole Core: Acts as a rigid, aromatic hydrogen-bond acceptor/donor system, frequently utilized as an ATP-competitive hinge-binder in kinase targets.
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N1-Methylation: Blocks hydrogen bond donation at the N1 position, increasing the molecule's lipophilicity and cellular permeability while locking the tautomeric state to ensure predictable receptor binding.
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C3-Chlorine: Serves a dual purpose. Pharmacologically, it fills hydrophobic specificity pockets in enzyme active sites. Synthetically, it acts as an electrophilic handle for transition-metal-catalyzed cross-coupling reactions.
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C4-Carbonitrile (Nitrile): A strong electron-withdrawing group that modulates the pKa of the indazole system. It serves as a versatile synthetic precursor for amides, amines, oxadiazoles, and tetrazoles.
Quantitative Physicochemical Data
To facilitate structural evaluation, the core quantitative metrics of the scaffold are summarized below:
| Property | Value | Pharmacological / Synthetic Significance |
| IUPAC Name | 3-Chloro-1-methyl-1H-indazole-4-carbonitrile | Standardized nomenclature for regulatory filing. |
| CAS Registry Number | 256228-71-4 | Unique identifier for commercial sourcing. |
| Molecular Formula | C9H6ClN3 | Defines stoichiometric calculations. |
| Molecular Weight | 191.62 g/mol | Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5. |
| Topological Polar Surface Area (TPSA) | 41.6 Ų | Optimal for passive membrane permeability and oral bioavailability. |
| Hydrogen Bond Donors (HBD) | 0 | N1-methylation eliminates the native indazole HBD, preventing off-target tautomerization. |
| Hydrogen Bond Acceptors (HBA) | 2 | N2 atom and C4-nitrile nitrogen act as critical interaction points in kinase hinge regions. |
Strategic Synthetic Methodologies
The synthesis of 3-Chloro-1-methyl-1H-indazole-4-carbonitrile requires strict regiocontrol. The following protocols detail a self-validating, two-step workflow starting from commercially available 1H-indazole-4-carbonitrile.
Step-by-step synthetic workflow for 3-Chloro-1-methyl-1H-indazole-4-carbonitrile.
Protocol 1: Regioselective N-Methylation
Objective: Lock the tautomeric state and increase lipophilicity.
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Methodology:
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Charge a flame-dried round-bottom flask with 1H-indazole-4-carbonitrile (1.0 eq) and anhydrous N,N-Dimethylformamide (DMF) to a 0.2 M concentration.
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Add Potassium Carbonate (K₂CO₃, 2.0 eq) and stir at 0 °C for 15 minutes.
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Dropwise add Methyl Iodide (MeI, 1.2 eq) via syringe.
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Warm to room temperature and stir for 4 hours.
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Self-Validation & Isolation: Quench with ice water. The reaction progress is validated by TLC (disappearance of the starting material). Extract with Ethyl Acetate (EtOAc). Purify via silica gel chromatography to separate the thermodynamically favored 1-methyl isomer from the kinetically competing 2-methyl isomer.
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Causality: K₂CO₃ is selected as a mild base to selectively deprotonate the indazole nitrogen without hydrolyzing the sensitive C4-nitrile. DMF stabilizes the polar S_N2 transition state, driving the reaction to completion [2].
Protocol 2: Electrophilic C3-Chlorination
Objective: Install the C3 cross-coupling handle.
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Methodology:
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Dissolve 1-methyl-1H-indazole-4-carbonitrile (1.0 eq) in anhydrous DMF (0.2 M).
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Add N-Chlorosuccinimide (NCS, 1.1 eq) in portions at room temperature.
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Heat the reaction mixture to 60 °C for 12 hours.
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Self-Validation & Isolation: Monitor via LC-MS. The formation of the product is confirmed by a mass shift of +34 Da and the characteristic 3:1 isotopic pattern of chlorine. Cool to room temperature, dilute with water, and filter the resulting precipitate. Recrystallize from Ethanol (EtOH).
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Causality: The C3 position is the most electron-rich carbon on the indazole pyrazole ring, making it highly susceptible to Electrophilic Aromatic Substitution (EAS). NCS is utilized instead of Cl₂ gas because it provides a steady, low concentration of electrophilic chlorine (Cl⁺), preventing destructive over-chlorination [4].
Reactivity and Downstream Functionalization
The true value of this scaffold lies in its orthogonal reactivity. The C3-chloride and C4-nitrile can be functionalized independently without cross-interference.
Divergent downstream functionalization of the C3 and C4 positions for API synthesis.
Protocol 3: C4-Nitrile Conversion to Tetrazole (Bioisostere Synthesis)
Tetrazoles are critical carboxylic acid bioisosteres used to enhance metabolic stability while maintaining target affinity.
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Methodology:
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Dissolve the indazole carbonitrile (1.0 eq) in anhydrous Toluene (0.1 M).
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Add dibutyl(oxo)stannane (0.2 eq) and Trimethylsilyl azide (TMS-N₃, 2.0 eq).
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Stir at 110 °C under nitrogen for 28 hours.
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Self-Validation & Isolation: Monitor via FT-IR. The reaction is complete when the sharp nitrile stretch (~2220 cm⁻¹) disappears. Quench with methanol to cleave the silyl group. Isolate the free tetrazole via acid-base extraction (exploiting the tetrazole pKa of ~4.5).
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Causality: The nitrile group is highly stable. Dibutyl(oxo)stannane acts as a Lewis acid catalyst, coordinating to the nitrile nitrogen to increase the electrophilicity of the carbon. TMS-N₃ is chosen over sodium azide as it is organic-soluble and significantly less explosive, while the 110 °C temperature overcomes the high activation energy required for the [3+2] cycloaddition [1].
Pharmacological Applications: Kinase Inhibition
Indazole derivatives are foundational to modern targeted therapies. Patents detailing inhibitors for PAS Kinase (PASK) [5] and PI3K [1] heavily rely on this scaffold.
Mechanistically, the indazole core mimics the adenine ring of ATP. The N1-methyl group directs the scaffold into the hydrophobic pocket, while the C3 and C4 functional groups project into the solvent front or specificity pockets, blocking the phosphorylation cascade.
Mechanistic pathway of indazole-derived inhibitors targeting kinase signaling cascades.
Beyond oncology, recent advancements have utilized 3-chloro-1H-indazole derivatives as dual inhibitors for thymidine phosphorylase and α-glucosidase, demonstrating profound anti-diabetic and metabolic regulation potential [4].
References
- US Patent 8,524,751 B2: 4-oxadiazol-2-YL-indazoles as inhibitors of P13 kinases. Google Patents.
- US Patent 9,951,043 B2: Therapeutic compounds (HIV Treatment). Google Patents.
- US Patent 9,326,987 B2: Indazole derivatives for use in the treatment of influenza virus infection. Google Patents.
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Naunyn-Schmiedeberg's Archives of Pharmacology (2026) : Facile 3-chloro-1H-indazole based 1,3,4-thiadiazole derivatives as novel thymidine phosphorylase and anti-diabetic inhibitors. PubMed / NIH. Available at:[Link]
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WIPO Patent WO/2012/119046 : HETEROCYCLIC COMPOUNDS FOR THE INHIBITION OF PASK. WIPO Patentscope. Available at:[Link]
